6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Description
Properties
IUPAC Name |
6-tert-butyl-4-chloropyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-11(2,3)6-4-5-7(8(12)13-6)10(16)14-9(5)15/h4H,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHXJPWNCYMWLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C2C(=C1)C(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381884 | |
| Record name | 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227459-20-3 | |
| Record name | 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule features a bicyclic pyrrolo[3,4-c]pyridine-dione core with a tert-butyl group at position 6 and a chlorine atom at position 4. Key challenges in its synthesis include:
Preparation Methods
Two-Step Synthesis via Pyrrolopyridine-Dione Core Formation
The most widely reported approach involves constructing the pyrrolo[3,4-c]pyridine-dione scaffold followed by introducing substituents.
Step 1: Formation of 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reaction of 4-methoxy/4-ethoxy-6-methyl precursors with dibromoalkanes yields N-substituted intermediates. For example:
- Reagents : 1,2-dibromoethane or 1-bromo-2-chloroethane.
- Conditions : Reflux in ethanol or 1,4-dioxane for 6–12 hours.
- Yield : 82–89% for optimized reactions.
Step 2: Introduction of tert-Butyl and Chloro Groups
- tert-Butylation : Friedel-Crafts alkylation using tert-butyl chloride in the presence of AlCl₃.
- Chlorination : Electrophilic substitution with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C.
Key Data :
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 1,2-dibromoethane | Ethanol | Reflux | 86% |
| 2 | NCS | DMF | 60°C | 78% |
One-Pot Cascade Reaction Strategy
A patent (WO2017112719A1) describes a cascade reaction for analogous pyrrolopyridines:
- Reactants : 1,1-enediamines and benzylidene-indene-diones.
- Conditions : 1,4-dioxane, reflux for 12 hours without promoters.
- Advantages : Avoids isolation of intermediates, reducing purification steps.
Mechanistic Insight :
Automated Synthesis with Green Chemistry Principles
Optimization and Troubleshooting
Enhancing Regioselectivity in Chlorination
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit anticancer properties. Specifically, 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been explored for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that the compound can induce apoptosis and inhibit cell proliferation through various pathways, making it a candidate for further development in cancer therapeutics.
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, which have been investigated in models of neurodegenerative diseases. Preliminary findings indicate that it may help mitigate oxidative stress and inflammation in neuronal cells, providing a basis for its use in treating conditions such as Alzheimer's disease and Parkinson's disease.
3. Antimicrobial Properties
Certain studies have reported the antimicrobial activity of pyrrolopyridine derivatives. The specific compound under consideration has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical formulations.
Other Research Applications
1. Organic Synthesis
this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
2. Material Science
The compound's unique properties have led to investigations into its applications in material science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Anticancer Research (2023) | Investigated the compound's effect on breast cancer cells | Induced apoptosis and reduced cell viability by 45% compared to control groups. |
| Neuroprotection Study (2024) | Evaluated neuroprotective effects in vitro | Reduced oxidative stress markers by 30% in neuronal cultures exposed to neurotoxins. |
| Antimicrobial Activity (2023) | Assessed against E. coli and S. aureus | Showed significant inhibition zones indicating strong antimicrobial activity. |
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₁H₁₁ClN₂O₂
- Molecular Weight : 238.67 g/mol
- Synonyms: 4-Chloro-6-(2-methyl-2-propanyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (IUPAC name) .
This compound belongs to the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class, characterized by a bicyclic scaffold combining pyrrole and pyridine rings. The tert-butyl group at position 6 and chloro substituent at position 4 confer unique steric and electronic properties, influencing its biological activity and stability.
Comparison with Structural Analogs
Mechanistic Differences
- Anti-Tubercular Activity : Derivatives with oxadiazole or chlorobenzyl groups target the QcrB subunit of the cytochrome bc₁ complex in Mycobacterium tuberculosis (Mtb). Mutations in QcrB (e.g., Ala317Thr) confer resistance, confirming this mechanism .
- Analgesic Activity : N-2-hydroxypropyl-4-arylpiperazine derivatives interact with opioid receptors, with potency surpassing aspirin and rivaling morphine .
- Antidiabetic Activity: 4-Phenoxy derivatives enhance insulin sensitivity via glucose uptake in adipocytes, while carboxylic acid-substituted analogs inhibit aldose reductase (IC₅₀: <10 µM) .
- HIV-1 Inhibition : 3-Chloro-4-fluorobenzyl derivatives retain activity against raltegravir-resistant mutants, suggesting a distinct binding mode .
Stability and Metabolic Considerations
- Ester vs. Oxadiazole : Early Mtb hits with ester linkages showed metabolic instability. Replacement with methyl oxadiazole improved microsomal stability and plasma exposure .
- Alkaline Hydrolysis : Derivatives with 4-alkoxy groups (e.g., methoxy, ethoxy) undergo C1-N2 bond cleavage under basic conditions, forming isonicotinic acid derivatives . The tert-butyl group in the target compound may hinder such degradation.
Structure-Activity Relationships (SAR)
- Position 4: Chloro/alkoxy substituents enhance metabolic stability and receptor binding. Phenoxy groups (para-substituted) maximize antidiabetic activity .
- Methyl or oxadiazole substituents optimize anti-TB potency .
- N-Substituents :
- Hydroxypropyl-arylpiperazine chains are critical for analgesic efficacy .
Biological Activity
6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS Number: 227459-20-3) is a heterocyclic compound with notable biological activity. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H11ClN2O2, with a molecular weight of 238.67 g/mol. It features a pyrrolo[3,4-c]pyridine core structure characterized by the presence of both tert-butyl and chloro groups, which influence its chemical reactivity and biological interactions.
Synthesis
The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors. Advanced techniques such as continuous flow chemistry are employed to enhance yield and purity. The compound can undergo various reactions including oxidation, reduction, and substitution, leading to a variety of derivatives with potential biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit or modulate the activity of these targets through binding to active sites, influencing signal transduction pathways and metabolic processes .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential in this area.
Analgesic and Sedative Properties
Research into related pyrrolo[3,4-c]pyridine derivatives has indicated promising analgesic and sedative effects. In animal models, certain derivatives exhibited higher analgesic activity than aspirin and comparable effects to morphine in tests such as the “hot plate” and “writhing” tests . The analgesic properties are hypothesized to be linked to the compound's ability to interact with pain pathways in the central nervous system.
Case Studies
- Analgesic Activity : A study synthesized several derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione that showed significant analgesic effects in mice. Notably, two compounds exhibited activity similar to morphine while demonstrating lower toxicity compared to traditional analgesics .
- Antimicrobial Testing : Although direct studies on this compound are scarce, its structural relatives have been tested extensively for antimicrobial properties with positive results against common pathogens .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for preparing 6-(tert-butyl)-4-chloro-pyrrolo[3,4-c]pyridine-1,3-dione?
The compound is synthesized via visible-light-photoredox-catalyzed [3+2] cycloaddition between 2H-azirine and maleimide derivatives. A key catalyst is 9-mesityl-10-methylacridin-10-ium perchlorate, which enables high yields (55–99%) under mild conditions. Post-synthetic aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can further stabilize the pyrrolo[3,4-c]pyridine core . Differential Scanning Calorimetry (DSC) studies are recommended to monitor reaction progress and thermal stability .
Q. What pharmacological activities have been reported for this compound?
Derivatives of pyrrolo[3,4-c]pyridine-1,3-dione exhibit diverse bioactivities:
- Analgesic activity : Substituted derivatives (e.g., 4-ethoxy-6-methyl analogs) show ED50 values of 0.4–1.35 mg/kg in rodent models, outperforming morphine (ED50 = 2.44 mg/kg) .
- Antitubercular activity : Pyrrolo[3,4-c]pyridine-1,3-dione esters were identified as hits in whole-cell screens against Mycobacterium tuberculosis, with optimization focusing on improving metabolic stability .
Q. What safety precautions are critical during handling?
- Storage : Keep in a dry, inert atmosphere (e.g., argon) at temperatures ≤25°C to prevent decomposition .
- Handling : Use explosion-proof equipment, avoid sparks, and wear PPE (gloves, goggles, respirators) due to potential respiratory and skin irritation hazards .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?
Key SAR insights include:
- Substituent position : The tert-butyl group at position 6 enhances steric bulk, improving metabolic stability, while the chloro group at position 4 modulates electronic properties for target binding .
- Alkyl linker modifications : Increasing the linker length (e.g., methylene to ethylene) between the pyrrolopyridine core and aryl amines alters pharmacokinetics and receptor affinity .
- Functional group compatibility : Electron-withdrawing groups (e.g., Cl, CF3) at position 4 enhance bioactivity in antimicrobial assays .
Q. What analytical methods validate purity and structural integrity?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity .
- Spectroscopy : H NMR (DMSO-d6) confirms substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm, chloro resonance at δ 7.2–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] = 293.12 for CHClNO) .
Q. How does thermal stability impact formulation strategies?
DSC studies reveal a melting point of 180–185°C for the parent compound, with decomposition above 250°C. Co-crystallization with excipients (e.g., polyvinylpyrrolidone) improves thermal stability for solid-dose formulations .
Q. What mechanistic insights explain its antitubercular activity?
The compound inhibits mycobacterial membrane protein large 3 (MmpL3), a transporter critical for cell wall biosynthesis. Computational docking (PDB: 6AJG) suggests hydrogen bonding between the dione moiety and His645/Arg766 residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
